molecular formula C18H24N4O2S2 B2393861 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide CAS No. 392296-10-5

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Cat. No. B2393861
CAS RN: 392296-10-5
M. Wt: 392.54
InChI Key: DKLWEXQVNQXIAW-UHFFFAOYSA-N
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Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

A study on the synthesis and pharmacological evaluation of 1,3,4-Thiadiazoles, including compounds with similar structures, highlighted their potential as anti-inflammatory and analgesic agents. The research focused on designing, synthesizing, and evaluating these compounds for their medicinal properties. Molecular modeling was utilized to understand the mechanism of action, specifically targeting the COX-2 enzyme, which plays a crucial role in inflammation and pain. This research underscores the therapeutic potential of thiadiazole derivatives in managing pain and inflammation (Shkair et al., 2016).

Photodynamic Therapy Applications

Another study explored the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole groups. These compounds demonstrated significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT). PDT is a treatment approach that utilizes light-sensitive compounds to generate reactive oxygen species, effectively targeting and destroying cancer cells. The thiadiazole-substituted phthalocyanines were identified as potential Type II photosensitizers for cancer treatment, highlighting the utility of thiadiazole derivatives in developing new therapeutic agents (Pişkin et al., 2020).

Herbicidal Activity

Research into thiadiazolopyrimidine derivatives bearing chiral moieties revealed their effectiveness as herbicides. These compounds showed moderate inhibitory activities against various weeds, with chiral compounds exhibiting improved herbicidal activities. The study demonstrates the potential of thiadiazole derivatives in agricultural applications, offering a novel approach to weed management through the synthesis of chiral thiadiazolopyrimidines (Duan et al., 2010).

Anticancer Activity

A significant focus of research on thiadiazole derivatives is their anticancer potential. One study on microwave-assisted synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showcased promising in vitro anticancer activities against various human cancer cell lines. These compounds were evaluated using the MTT assay method, and several demonstrated GI50 values comparable to Adriamycin, a standard chemotherapy drug. This highlights the therapeutic potential of thiadiazole derivatives as anticancer agents, with some compounds identified as particularly promising for further investigation (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-8-11(3)7-12(4)9-14/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLWEXQVNQXIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

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